molecular formula C32H35N5O3S B2549324 3-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689771-05-9

3-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2549324
CAS No.: 689771-05-9
M. Wt: 569.72
InChI Key: QLKQEXCDZHXQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C32H35N5O3S and its molecular weight is 569.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research into related compounds includes the synthesis of novel derivatives with potential antimicrobial activities. For example, derivatives of 1,2,4-triazole and quinazoline have been synthesized and evaluated for their antimicrobial properties against various microorganisms. These studies highlight the importance of structural modifications to enhance biological activity, providing a foundation for developing new antimicrobial agents (Bektaş et al., 2007).

Antiviral Studies

In the realm of antiviral research, derivatives of tetrahydroquinazoline with morpholine and piperazine substitutions have been synthesized and assessed for their efficacy against avian paramyxovirus. These studies indicate the potential of such compounds in the development of new antiviral drugs, showcasing the significance of chemical synthesis in therapeutic applications (Selvakumar et al., 2018).

Chemical Modification and Material Sciences

The chemical modification of related compounds has been explored, including reactions to produce derivatives with potential applications in material sciences. For example, studies on the modification of dihydro-1,2,4-triazines and the synthesis of naphthalimide derivatives with piperazine substituents have been conducted. These modifications aim to explore the luminescent properties and photo-induced electron transfer, which could be useful in developing new materials with specific optical properties (Collins et al., 2000; Gan et al., 2003).

Properties

IUPAC Name

3-[[4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O3S/c1-22-3-4-23(2)29(19-22)35-11-13-36(14-12-35)30(38)25-7-5-24(6-8-25)21-37-31(39)27-20-26(34-15-17-40-18-16-34)9-10-28(27)33-32(37)41/h3-10,19-20,27H,11-18,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFXJQUTYUNQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C(C=CC5=NC4=S)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.